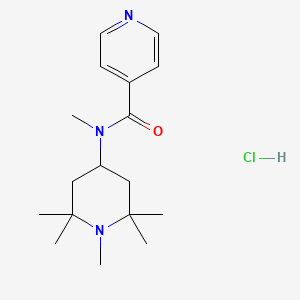![molecular formula C24H31N3O3 B6018043 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane, also known as Dimebon, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. Dimebon is a member of the spirocyclic piperidine family of compounds, which are known for their ability to interact with a variety of biological targets.
Mecanismo De Acción
The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of multiple biological targets. This compound has been shown to interact with various receptors in the brain, including the NMDA receptor, the sigma-1 receptor, and the 5-HT6 receptor. In addition, this compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. In addition, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for studying various pathways and mechanisms. In addition, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods for this compound and related spirocyclic piperidine compounds. In addition, further research is needed to fully understand the mechanism of action of this compound and its interactions with various biological targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly for the treatment of neurodegenerative disorders and cancer.
Métodos De Síntesis
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with 3-pyridinylacetic acid, followed by cyclization with ammonia to form the spirocyclic piperidine core. The resulting compound is then purified using various chromatographic techniques to obtain the final product. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound has neuroprotective, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for the treatment of various neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. In addition, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-29-21-8-3-7-20(23(21)30-2)16-26-12-5-9-24(17-26)10-13-27(18-24)22(28)14-19-6-4-11-25-15-19/h3-4,6-8,11,15H,5,9-10,12-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLKVUVEHDOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)

![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)

![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)

![2-benzyl-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6018056.png)
![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)